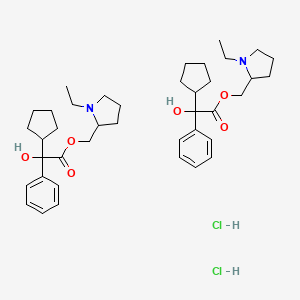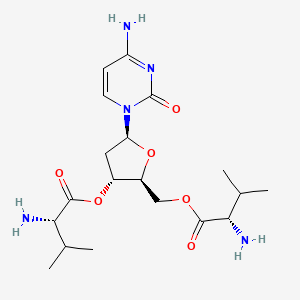
n-DODECIL-beta-D-MALTOSIDO
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lauryl maltoside has a wide range of applications in scientific research:
Chemistry: Used as a non-ionic surfactant in various chemical reactions and processes.
Medicine: Employed in the formulation of drug delivery systems and the stabilization of therapeutic proteins.
Mecanismo De Acción
Lauryl maltoside exerts its effects by forming micelles in aqueous solutions. These micelles encapsulate hydrophobic regions of membrane proteins, mimicking the natural lipid bilayer environment and preserving the native structure and function of the proteins. This property makes lauryl maltoside particularly effective in stabilizing membrane proteins for structural and functional studies .
Similar Compounds:
- Octyl glucoside
- Nonyl maltoside
- Decyl maltoside
- Lauryl maltose neopentyl glycol (LMNG)
Comparison: Lauryl maltoside is unique in its ability to form stable micelles that closely mimic the natural membrane environment, making it superior for the solubilization and stabilization of membrane proteins compared to other non-ionic detergents like octyl glucoside and nonyl maltoside . Lauryl maltose neopentyl glycol (LMNG) offers enhanced stability for certain applications but may not be as widely used due to its higher cost .
Lauryl maltoside’s versatility and effectiveness in preserving protein structure and function make it an indispensable tool in membrane protein research and beyond.
Direcciones Futuras
Dodecyl-beta-D-maltoside is used in US Food and Drug Administration-approved intranasal formulations of sumatriptan for migraine headaches and diazepam nasal spray for patients with epilepsy with acute seizure clusters . It is anticipated that rationalizing the role of detergent structures in membrane proteomics will serve as an enabling step for the analysis of challenging biological systems .
Análisis Bioquímico
Biochemical Properties
n-Dodecyl-beta-D-maltoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. This compound interacts with various enzymes, proteins, and other biomolecules, forming micelles that mimic the natural membrane environment. This interaction helps maintain the alpha-helical structures and native conformations of membrane-associated proteins. For instance, n-Dodecyl-beta-D-maltoside is used in the purification and stabilization of RNA polymerase and the detection of protein-lipid interactions . Its mild and non-denaturing properties make it suitable for protein-anesthetic studies and the stabilization and activation of enzymes .
Cellular Effects
n-Dodecyl-beta-D-maltoside influences various cellular processes and functions. It enhances the solubilization of hydrophobic membrane proteins, thereby facilitating their study and characterization. This compound has been shown to stabilize peptide and protein therapeutics against aggregation, increasing their stability upon lyophilization and subsequent reconstitution . Additionally, n-Dodecyl-beta-D-maltoside promotes systemic bioavailability when used as an excipient in intranasal drug formulations . It is generally non-irritating to nasal mucosal tissue and enhances the absorption of therapeutic agents across mucosal membranes .
Molecular Mechanism
At the molecular level, n-Dodecyl-beta-D-maltoside exerts its effects through binding interactions with biomolecules. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby preserving their native structure and function. This compound also interacts with enzymes, either inhibiting or activating them depending on the context. For example, n-Dodecyl-beta-D-maltoside has been used to stabilize rhodopsin and opsin in studies on their thermal stability . Its ability to form micelles and maintain protein conformation is key to its function in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Dodecyl-beta-D-maltoside can change over time. This compound is stable when stored at low temperatures, such as -20°C . Its stability and non-denaturing properties make it suitable for long-term studies on membrane proteins. The degradation of n-Dodecyl-beta-D-maltoside over time can affect its efficacy in solubilizing and stabilizing proteins. Studies have shown that it remains effective in preserving protein activity better than many commonly used detergents .
Dosage Effects in Animal Models
The effects of n-Dodecyl-beta-D-maltoside vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity. At high doses, n-Dodecyl-beta-D-maltoside can exhibit toxic or adverse effects. For instance, studies have demonstrated that it reduces aggregation of interferon-beta in solution and diminishes immunogenicity in mice . The threshold effects and potential toxicity at high doses highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
n-Dodecyl-beta-D-maltoside is involved in various metabolic pathways, particularly those related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the solubilization and crystallization of membrane proteins . This compound also serves as a substrate for glucosyl and xylosyl transfer by glycogenin . Its role in these metabolic pathways underscores its importance in biochemical research.
Transport and Distribution
Within cells and tissues, n-Dodecyl-beta-D-maltoside is transported and distributed through interactions with transporters and binding proteins. Its ability to form micelles allows it to encapsulate hydrophobic regions of membrane proteins, facilitating their transport and distribution . This compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
n-Dodecyl-beta-D-maltoside exhibits specific subcellular localization, which affects its activity and function. It is often localized to membrane compartments where it interacts with membrane-associated proteins . The targeting signals and post-translational modifications of n-Dodecyl-beta-D-maltoside direct it to specific compartments or organelles, ensuring its effective function in solubilizing and stabilizing membrane proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lauryl maltoside is synthesized through the glycosylation of maltose with lauryl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the maltose and the lauryl alcohol. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of lauryl maltoside involves large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process includes the purification of the product through techniques such as crystallization and chromatography to remove any impurities and ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions: Lauryl maltoside primarily undergoes hydrolysis reactions, where the glycosidic bond is cleaved in the presence of water and an acid or enzyme catalyst. It is relatively stable under neutral and basic conditions but can be hydrolyzed under acidic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis (e.g., glycosidases).
Oxidation and Reduction: Lauryl maltoside is generally resistant to oxidation and reduction due to its non-ionic nature.
Major Products:
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIOOXCVAHBD-QKMCSOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988948 | |
| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Dodecyl maltoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
69227-93-6 | |
| Record name | Dodecyl β-D-maltoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl maltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DODECYL .BETA.-D-MALTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI107E57B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B1670782.png)











![(E)-N-(3-Benzylidene-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)-3-(piperidin-1-yl)propanamide](/img/structure/B1670801.png)
